N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide

CCR5 Antagonism Radioligand Binding Structure-Activity Relationship

Researchers requiring a structurally defined CCR5 antagonist for binding assay validation and in silico docking studies face inconsistent lot-to-lot binding kinetics with generic amide analogs. This compound resolves that variability through its distinct N-methylhexanamide head group, which governs specific allosteric interactions within the CCR5 transmembrane pocket. • Serves as a reference ligand for competitive binding assays, enabling multi-point validation of assay sensitivity. • Unique flexible aliphatic tail provides an experimental benchmark for probing lipophilic tolerance in CCR5 orthosteric pocket docking simulations. • Differentiated selectivity profile over CXCR4, predicted by 3D-QSAR models, supports CCR5/CXCR4 heterodimer signaling dissection. Supplied with full Certificate of Analysis; available from milligrams to multi-gram scale via custom synthesis.

Molecular Formula C27H38N2O
Molecular Weight 406.6 g/mol
CAS No. 920008-58-8
Cat. No. B12619684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide
CAS920008-58-8
Molecular FormulaC27H38N2O
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C27H38N2O/c1-3-4-7-16-27(30)28(2)25-17-20-29(21-18-25)22-19-26(23-12-8-5-9-13-23)24-14-10-6-11-15-24/h5-6,8-15,25-26H,3-4,7,16-22H2,1-2H3
InChIKeyIDWMKOVWPCUKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylpropyl Piperidinyl Amide CCR5 Antagonist Scaffold


N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide is a synthetic small molecule belonging to the 1-(3,3-diphenylpropyl)-piperidinyl amide class, a series extensively characterized as modulators of the human C-C chemokine receptor type 5 (CCR5) . Its structure features a signature 3,3-diphenylpropyl lipophilic tail, a piperidine spacer, and a distinct N-methylhexanamide head group. This specific substitution pattern dictates its interaction within the CCR5 transmembrane binding pocket, a feature that distinguishes it from other chemokine receptor ligands and establishes its utility as a tool compound for probing receptor antagonism .

Why This Piperidinyl Amide CCR5 Antagonist Is Irreplaceable


Within the CCR5 antagonist pharmacophore, minor structural modifications precipitate significant shifts in binding kinetics and selectivity. The 3,3-diphenylpropyl-piperidine core provides a conserved anchoring motif, but the N-methylhexanamide head group governs specific interactions within the receptor's allosteric site . Generic substitution with other amide variants, such as phenylacetamides or benzylureas, alters lipophilicity, hydrogen-bonding capacity, and steric bulk, directly impacting the compound's ability to lock the receptor in its inactive conformation. This leads to non-linear changes in IC50 values and, critically, differences in off-rate kinetics that affect functional antagonism duration, making a simple potency comparison an unreliable predictor of biological performance and rendering direct interchangeability invalid for rigorous experimental protocols .

Quantitative Comparison with Structural Analogs


CCR5 Binding Affinity vs. 2-Phenylacetamide Analog

In a direct head-to-head comparison within the same study, the N-methylhexanamide analog exhibited a distinct binding profile at the human CCR5 receptor compared to its N-methyl-2-phenylacetamide counterpart. The structural variation from a phenylacetamide to a hexanamide head group results in a measurable difference in binding affinity, underscoring the critical role of the amide moiety's steric and electronic properties .

CCR5 Antagonism Radioligand Binding Structure-Activity Relationship

Functional Selectivity Against CXCR4 Receptor

While direct selectivity data for this single compound is not published, a class-level inference can be drawn from comprehensive QSAR and pharmacophore modeling of the 1-(3,3-diphenylpropyl)-piperidinyl series. These models demonstrate that the specific substitution at the piperidine 4-position provides critical discrimination against the highly homologous CXCR4 receptor, a common off-target for chemokine modulators. The N-methylhexanamide group is predicted by these models to sterically hinder access to the CXCR4 binding cavity, a feature not shared by smaller amide or urea analogs .

Receptor Selectivity Chemokine Pharmacology Off-Target Profiling

Physicochemical Profile vs. Benzylurea Analog

The choice of the N-methylhexanamide head group over a benzylurea moiety creates a substantial difference in the compound's overall physicochemical profile, a critical factor for in vitro assay preparation. N-alkyl amides are computationally predicted to have a markedly lower lipophilicity and different hydrogen bonding capacity compared to the corresponding N'-benzylureas. An analysis of the SAR data indicates that the hexanamide analog serves as a crucial balance point in the series, offering enhanced aqueous solubility suitable for cell-based assays where the highly lipophilic benzylurea analogs suffer from poor solubility and significant non-specific binding .

Physicochemical Properties Lipophilicity Solubility

Applications of This Piperidinyl Amide CCR5 Antagonist


CCR5 Receptor Binding Kinetics Standard

This compound is best deployed as a reference ligand for chemokine receptor binding assays. Its structural position within the well-documented SAR series makes it an ideal control for establishing competitive binding curves and validating new receptor preparations, where its differentiated binding profile from both the phenylacetamide and benzylurea series provides a robust, multi-point validation of assay sensitivity .

Molecular Docking Validation Tool

The specific N-methylhexanamide side chain provides a unique computational and experimental benchmark for in silico docking studies. Its flexible aliphatic tail allows researchers to probe the lipophilic tolerance of the CCR5 orthosteric pocket, serving as a key validation tool for new docking algorithms and molecular dynamics simulations aimed at predicting chemokine receptor antagonism .

CCR5/CXCR4 Dimerization Selectivity Assays

Given the class-level evidence for enhanced selectivity over CXCR4, this compound is a useful probe in experiments designed to dissect CCR5/CXCR4 heterodimer signaling pathways. Its distinct pharmacological signature, predicted by 3D-QSAR models, helps to assign functional outcomes to CCR5-specific blockade in mixed receptor populations, a common scenario in immune cell trafficking studies .

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